2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate
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Overview
Description
2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that features a furo[3,2-b]pyrrole core structure.
Preparation Methods
The synthesis of 2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions. One common method includes the Vilsmeier-Haack reaction, which converts 4H-furo[3,2-b]pyrrole-5-carboxylate into methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate. This intermediate can then be further reacted to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be explored for its pharmacological properties, including antimicrobial and antiviral activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as:
2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrroles: These compounds share a similar core structure but differ in their substituents, leading to different properties and applications.
4-Hydroxy-2-quinolones: These compounds also feature a heterocyclic structure and are used in various chemical and biological applications. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it suitable for particular applications.
Properties
Molecular Formula |
C13H14N2O5 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 4H-furo[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c16-12(15-2-5-18-6-3-15)8-20-13(17)10-7-11-9(14-10)1-4-19-11/h1,4,7,14H,2-3,5-6,8H2 |
InChI Key |
PEPHPQNDKGZWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)COC(=O)C2=CC3=C(N2)C=CO3 |
Origin of Product |
United States |
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